Cas no 34330-08-0 (6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid)

6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid is a heterocyclic compound featuring a tetrahydroquinazolinone core with a sulfanylidene (thiocarbonyl) group at the 2-position and a hexanoic acid side chain at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The thiocarbonyl group enhances electrophilic character, facilitating nucleophilic addition reactions, while the carboxylic acid moiety allows for further derivatization or conjugation. Its rigid quinazolinone scaffold contributes to potential biological activity, particularly in targeting enzymes or receptors. The compound’s balanced lipophilicity, conferred by the hexanoic acid chain, may improve membrane permeability, making it useful in drug discovery applications.
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid structure
34330-08-0 structure
Product name:6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
CAS No:34330-08-0
MF:C14H16N2O3S
MW:292.353442192078
CID:5331616

6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanoic acid
    • 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
    • Inchi: 1S/C14H16N2O3S/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18)
    • InChI Key: IGXHOZIOLCLLRS-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)N(CCCCCC(O)=O)C1=S

6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-8399-20mg
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
34330-08-0
20mg
$99.0 2023-09-07
Life Chemicals
F6609-8399-75mg
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
34330-08-0
75mg
$208.0 2023-09-07
Life Chemicals
F6609-8399-5mg
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
34330-08-0
5mg
$69.0 2023-09-07
Life Chemicals
F6609-8399-100mg
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
34330-08-0
100mg
$248.0 2023-09-07
Life Chemicals
F6609-8399-40mg
6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
34330-08-0
40mg
$140.0 2023-09-07
Aaron
AR01JRRH-50mg
6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanoic acid
34330-08-0 95%
50mg
$76.00 2025-04-01
Aaron
AR01JRRH-1g
6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanoic acid
34330-08-0 95%
1g
$244.00 2025-02-11
1PlusChem
1P01JRJ5-5g
6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanoic acid
34330-08-0 95%
5g
$637.00 2024-05-05
Enamine
EN300-34460-0.25g
6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanoic acid
34330-08-0 95.0%
0.25g
$79.0 2025-02-19
Enamine
EN300-34460-5.0g
6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanoic acid
34330-08-0 95.0%
5.0g
$465.0 2025-02-19

Additional information on 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid

Introduction to 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid (CAS No. 34330-08-0)

6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 34330-08-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a sulfanylidene group and a hexanoic acid moiety in its molecular framework suggests unique chemical properties that may contribute to its biological efficacy.

The molecular structure of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid consists of a hexanoic acid backbone linked to a tetrahydroquinazoline ring system. The tetrahydroquinazoline core is further functionalized with a 4-oxo group and a 2-sulfanylidene substituent, which are critical for its interaction with biological targets. This arrangement imparts both rigidity and flexibility to the molecule, allowing it to adopt multiple conformations that may enhance its binding affinity to specific proteins or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and enzymes involved in cancer progression and inflammation. The sulfanylidene moiety, in particular, has been identified as a key pharmacophore that can modulate the activity of these targets by interacting with critical amino acid residues.

In vitro studies have demonstrated promising results regarding the anti-proliferative effects of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid on several cancer cell lines. These studies indicate that the compound can induce apoptosis and inhibit cell cycle progression in a dose-dependent manner. The exact mechanisms underlying these effects are still under investigation, but preliminary data suggest that the compound may interfere with signal transduction pathways commonly dysregulated in cancer cells.

The hexanoic acid moiety in the molecular structure of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid may contribute to its solubility and bioavailability. This is an important consideration for drug development, as poor solubility can limit the therapeutic efficacy of a compound. By incorporating a hexanoic acid group, the molecule may exhibit better pharmacokinetic properties compared to related derivatives lacking this moiety.

Recent research has also explored the potential applications of 6-(4-oxyo)-sulfanylidenetetrahydroquinazolinyl)-hexanoic acid derivatives in treating inflammatory diseases. Studies have shown that this class of compounds can modulate inflammatory cytokine production by inhibiting key enzymes such as COX and LOX. The sulfanylidene group appears to play a crucial role in this modulation by interacting with heme groups in these enzymes.

The synthesis of 6-(4-oxyo)-sulfanylidenetetrahydroquinazolinyl)-hexanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed novel synthetic routes that improve efficiency and reduce byproduct formation. These advancements are crucial for scaling up production and making the compound more accessible for further research and development.

One of the most exciting aspects of studying 6-(4-oxyo)-sulfanylidenetetrahydroquinazolinyl)-hexanoic acid is its potential for structural modification to enhance biological activity. By systematically varying different functional groups within its molecular framework, chemists can generate libraries of derivatives with tailored properties. This approach has already led to the discovery of several potent lead compounds that are being further optimized for therapeutic use.

The pharmacological profile of 6-(4-oxyo)-sulfanylidenetetrahydroquinazolinyl)-hexanoic acid suggests multiple potential therapeutic applications beyond cancer treatment. For instance, its ability to inhibit inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interactions with kinases and other enzymes may make it useful in managing neurological disorders where aberrant signaling plays a role.

As research continues to uncover new biological activities of 6-(4-oxyo)-sulfanylidenetetrahydroquinazolinyl)-hexanoic acid, it is likely that new therapeutic indications will emerge. The growing body of evidence supporting its efficacy and safety will strengthen its position as a valuable tool in drug discovery programs worldwide.

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